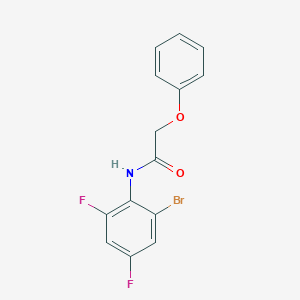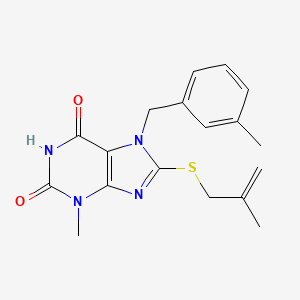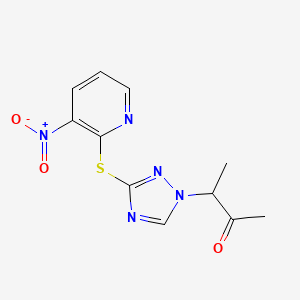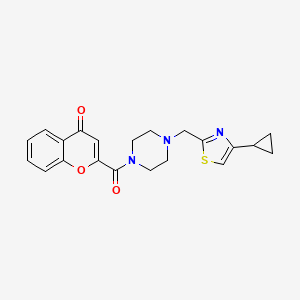![molecular formula C24H23N5O4S B2741349 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-72-7](/img/no-structure.png)
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.
BenchChem offers high-quality 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to the one often focuses on synthesis methods, structural analysis, and potential applications in medicinal chemistry. For example, studies have explored the crystalline structures of related heterocyclic compounds to understand their chemical behavior and interactions. These compounds often exhibit complex hydrogen bonding patterns and crystal structures, which are crucial for designing drugs with specific target interactions (Low et al., 2004).
Antiviral and Anti-inflammatory Applications
Compounds within this class have been investigated for their antiviral and anti-inflammatory properties. For instance, derivatives of pyrimidine-diones have shown promise as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Supramolecular Chemistry
The incorporation of pyrimidine derivatives into supramolecular assemblies has been explored, indicating potential uses in materials science and nanotechnology. These studies focus on the ability of such compounds to form hydrogen-bonded networks with specific geometries, which could be useful in creating novel materials with designed properties (Fonari et al., 2004).
Catalysis and Synthetic Chemistry
Research has also delved into the use of related compounds as catalysts or intermediates in synthesizing complex heterocyclic structures. This work supports the development of new synthetic methods that could be applied in pharmaceutical manufacturing, highlighting the versatility of these compounds in facilitating chemical transformations (Rahmani et al., 2018).
Environmental Degradation Studies
Some studies focus on the microbial degradation of related compounds, which is relevant for understanding how these substances break down in the environment. This research could inform the development of more sustainable pharmaceuticals and chemicals with reduced environmental impact (Kropp et al., 1996).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 1,2,4-triazole derivative with a pyrimidine derivative. The 1,2,4-triazole derivative is first functionalized with a thiol group, which is then reacted with a ketone group on the pyrimidine derivative to form the final compound.", "Starting Materials": [ "2,5-dimethylphenylamine", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "2-chloro-4,6-dimethoxypyrimidine" ], "Reaction": [ "Step 1: Synthesis of 4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol", "React 2,5-dimethylphenylamine with thiourea in ethanol to form 4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol", "Step 2: Synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carbaldehyde", "React 4-methoxybenzaldehyde with 4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol in ethanol to form 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carbaldehyde", "Step 3: Synthesis of 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione", "React 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carbaldehyde with ethyl acetoacetate in ethanol to form 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carboxylic acid ethyl ester", "React 5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazole-3-carboxylic acid ethyl ester with 2-chloro-4,6-dimethoxypyrimidine in ethanol to form 6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" ] } | |
CAS-Nummer |
852048-72-7 |
Produktname |
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Molekularformel |
C24H23N5O4S |
Molekulargewicht |
477.54 |
IUPAC-Name |
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N5O4S/c1-14-4-5-15(2)19(10-14)29-21(11-17-12-22(31)26-23(32)25-17)27-28-24(29)34-13-20(30)16-6-8-18(33-3)9-7-16/h4-10,12H,11,13H2,1-3H3,(H2,25,26,31,32) |
InChI-Schlüssel |
FADYTZVTLFDWFO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)


![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)

![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)
![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)


